Ethyl 2-(4-nitrophenoxy)acetate

Description

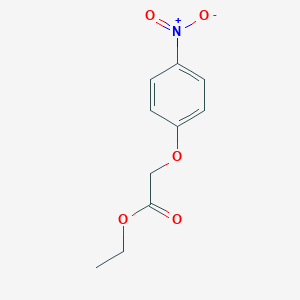

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHFNINPHJQASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309079 | |

| Record name | ethyl 2-(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19076-89-2 | |

| Record name | 19076-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-nitrophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(4-nitrophenoxy)acetate is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its structural, thermal, and spectroscopic properties. The information presented herein is synthesized from peer-reviewed literature and chemical databases to ensure scientific integrity and empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

This compound is comprised of a 4-nitrophenoxy group linked to an ethyl acetate moiety through an ether bond. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic and, consequently, the physical properties of the molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 19076-89-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO₅ | [2] |

| Molecular Weight | 225.20 g/mol | [2] |

| Canonical SMILES | CCOC(=O)COC1=CC=C(--INVALID-LINK--[O-])C=C1 | N/A |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. The compound crystallizes in a monoclinic system.[2] This crystallographic information is crucial for understanding intermolecular interactions and predicting polymorphism.

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 5.3848(11) Å, b = 8.4482(17) Å, c = 24.238(5) Å | [2] |

| β | 92.59(3)° | [2] |

| Volume | 1101.5(4) ų | [2] |

| Z | 4 | [2] |

In the crystalline state, the molecules are linked by weak C-H···O hydrogen bonds, forming layers.[2]

Thermal Properties

A comprehensive understanding of the thermal behavior of a compound is essential for its purification, storage, and application in various chemical processes.

| Property | Value | Remarks | Source |

| Melting Point | 393–402 K (120–129 °C) | This range was noted during dielectric constant measurements and is the most specific value available in the literature.[2] | [2] |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. | N/A |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a critical indicator of purity. The capillary method is a standard and reliable technique for this purpose.

Caption: Workflow for Melting Point Determination.

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | e.g., Acetone, Ethyl Acetate. The ester and nitro groups can engage in dipole-dipole interactions. The synthesis of this compound often utilizes acetone as a solvent. |

| Polar Protic Solvents | Sparingly Soluble to Soluble | e.g., Ethanol, Methanol. The ether and carbonyl oxygens can act as hydrogen bond acceptors. It has been noted to be dissolved in ethanol for recrystallization.[2] |

| Nonpolar Solvents | Sparingly Soluble to Insoluble | e.g., Hexane, Toluene. The polar nature of the nitro and ester groups limits solubility in nonpolar media. |

| Water | Insoluble | The hydrophobic benzene ring and ethyl group dominate over the polar functionalities. |

Experimental Protocol: Qualitative Solubility Assessment

A systematic approach to determine the qualitative solubility of a compound is crucial for solvent selection in various applications.

Caption: Protocol for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While a dedicated, published spectrum for this specific compound is not available, the expected spectral features can be predicted based on its structural motifs and data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl acetate moiety.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to NO₂) | 8.2 - 8.4 | Doublet | 2H |

| Aromatic Protons (ortho to OCH₂) | 7.0 - 7.2 | Doublet | 2H |

| Methylene Protons (-OCH₂COO-) | ~4.8 | Singlet | 2H |

| Methylene Protons (-COOCH₂CH₃) | ~4.2 | Quartet | 2H |

| Methyl Protons (-COOCH₂CH₃) | ~1.3 | Triplet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COO-) | 168 - 170 |

| Aromatic Carbon (C-O) | 160 - 165 |

| Aromatic Carbon (C-NO₂) | 140 - 145 |

| Aromatic Carbons (CH) | 115 - 128 |

| Methylene Carbon (-OCH₂COO-) | 65 - 70 |

| Methylene Carbon (-COOCH₂CH₃) | 60 - 65 |

| Methyl Carbon (-COOCH₂CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1740 - 1760 (strong) |

| NO₂ (Asymmetric stretch) | 1510 - 1550 (strong) |

| NO₂ (Symmetric stretch) | 1340 - 1380 (strong) |

| C-O-C (Ether) | 1200 - 1250 (strong) |

| C-O (Ester) | 1050 - 1150 (strong) |

| Aromatic C-H | 3000 - 3100 (medium) |

| Aliphatic C-H | 2850 - 3000 (medium) |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 225 | [M]⁺ (Molecular Ion) |

| 180 | [M - OCH₂CH₃]⁺ |

| 152 | [M - COOCH₂CH₃]⁺ |

| 138 | [4-nitrophenol]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has consolidated the available physical property data for this compound. The provided information on its chemical identity, crystal structure, thermal behavior, solubility, and predicted spectroscopic characteristics serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While some experimental data, particularly for boiling point and quantitative solubility, are not yet reported in the literature, the presented information, including detailed experimental protocols, provides a solid foundation for the safe and effective use of this compound in scientific research.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

This guide provides a comprehensive overview of the synthesis of ethyl 2-(4-nitrophenoxy)acetate, a valuable intermediate in organic synthesis. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for experimental choices.

Introduction and Significance

This compound serves as a key building block in the synthesis of more complex molecules, including pharmaceutical agents. For instance, it is a precursor for ethyl-2-(4-aminophenoxy) acetate, a synthon for developing dual hypoglycemic agents.[1] The presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which significantly broadens its synthetic utility.

The core structure, a phenoxyacetate, is prevalent in many biologically active compounds. Therefore, a reliable and efficient synthesis of this intermediate is of considerable interest to the medicinal chemistry community.

The Synthetic Pathway: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][3]

Reaction Scheme:

Mechanistic Insights

The reaction proceeds via a well-established SN2 mechanism.[3] The key steps are:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating this step.

-

Nucleophilic Attack: The resulting 4-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is bonded to a bromine atom, which is a good leaving group.

-

Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of the new carbon-oxygen bond, resulting in the desired ether product.

The choice of a primary alkyl halide, ethyl bromoacetate, is crucial for the success of this SN2 reaction, as it minimizes the competing elimination reaction.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrophenol | 139.11 | 1.39 g | 0.01 mol |

| Ethyl bromoacetate | 167.00 | 1.7 g | 0.01 mol |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 mol |

| Potassium Iodide (KI) | 166.00 | 10 mg | (catalyst) |

| Dry Acetone | - | 20 mL | - |

Step-by-Step Procedure[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and dry acetone (20 mL).

-

Initial Reflux: Stir the mixture and heat it to reflux for 20 minutes. The potassium carbonate acts as the base to deprotonate the 4-nitrophenol. Using an excess of a relatively weak base like K₂CO₃ is a common strategy to ensure complete deprotonation without introducing overly harsh conditions.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the reaction mixture. The iodide ion can catalytically replace the bromide, forming ethyl iodoacetate in situ, which is a more reactive alkylating agent.

-

Reaction Progression: Continue to reflux the mixture for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), stop the heating and allow the mixture to cool. Filter the hot mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Isolation: Wash the collected solids with a small amount of hot acetone. Combine the filtrates and evaporate the solvent under reduced pressure at 40°C. The resulting pale yellow solid is the crude this compound.[1]

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps, such as reduction of the nitro group.[1] If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Rationale and Optimization

-

Choice of Base: Anhydrous potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the phenol but mild enough to avoid hydrolysis of the ester product.

-

Solvent: Dry acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent that can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

-

Catalyst: The addition of a catalytic amount of potassium iodide can accelerate the reaction. This is an example of the Finkelstein reaction, where a more reactive alkyl iodide is transiently formed.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Williamson Ether Synthesis of this compound.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The procedure is straightforward and utilizes readily available and relatively inexpensive starting materials. By understanding the underlying mechanism and the role of each reagent and condition, researchers can confidently apply and adapt this methodology for their specific synthetic needs. The resulting product is a versatile intermediate with significant potential in the development of novel chemical entities, particularly in the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate: Core Starting Materials and Mechanistic Insights

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a foundational aspect of bringing novel therapeutics to fruition. Ethyl 2-(4-nitrophenoxy)acetate is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the primary starting materials and the underlying chemical principles for its synthesis, framed within the context of the Williamson ether synthesis.

The Synthetic Blueprint: Williamson Ether Synthesis

The formation of this compound is classically achieved through a Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the phenoxide derived from 4-nitrophenol acts as the nucleophile, attacking an ethyl haloacetate to form the desired ether linkage.

The overall transformation can be visualized as follows:

Caption: Core components for the synthesis of this compound.

Critical Starting Materials: A Closer Look

The success of the synthesis hinges on the purity and appropriate selection of the starting materials.

The Nucleophile Precursor: 4-Nitrophenol

4-Nitrophenol serves as the acidic proton source to generate the nucleophilic phenoxide. The electron-withdrawing nature of the nitro group (-NO₂) at the para position significantly increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates its deprotonation by a moderately strong base.

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molar Mass | 139.11 g/mol |

| Appearance | Yellow crystalline solid |

| pKa | 7.15 |

The Electrophile: Ethyl Haloacetates

The electrophilic component in this synthesis is typically an ethyl haloacetate. Both ethyl chloroacetate and ethyl bromoacetate are commonly employed. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride.[1] However, ethyl chloroacetate may be a more cost-effective option.

| Compound | Molecular Formula | Molar Mass | Key Considerations |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 g/mol | Less reactive, potentially requiring more forcing conditions. |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 g/mol | More reactive, allowing for milder reaction conditions.[1][2] |

The Role of Reagents and Reaction Conditions

The Base: Deprotonation is Key

A base is required to deprotonate the 4-nitrophenol, forming the 4-nitrophenoxide anion. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a widely used base for this transformation.[1] It is a mild, inexpensive, and effective solid base. Other bases such as sodium hydroxide (NaOH) can also be used.[3]

The Solvent: A Medium for Reaction

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react. Common solvents for this synthesis include:

-

Acetone: A versatile and relatively inexpensive solvent.[1][4]

-

Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction rate.

-

Acetonitrile: Another suitable polar aprotic solvent.

Catalysts: Enhancing Reaction Efficiency

In some instances, a catalyst is added to improve the reaction rate and yield.

-

Potassium Iodide (KI): When using ethyl chloroacetate, a catalytic amount of KI can be beneficial. The iodide ion can undergo a Finkelstein reaction with the chloroacetate to form the more reactive iodoacetate in situ.

-

Phase-Transfer Catalysts (PTC): In solid-liquid systems, a phase-transfer catalyst such as tetra-n-hexylammonium bromide can be employed to shuttle the phenoxide from the solid phase to the organic phase where the reaction occurs.[2]

Mechanistic Pathway: An Sₙ2 Reaction

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6][7]

Caption: The two-step mechanism of the Williamson ether synthesis.

Step 1: Deprotonation: The base abstracts the acidic proton from the hydroxyl group of 4-nitrophenol to form the 4-nitrophenoxide anion.

Step 2: Nucleophilic Attack: The resulting 4-nitrophenoxide anion, a potent nucleophile, attacks the electrophilic α-carbon of the ethyl haloacetate. This concerted step involves the formation of the new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond, displacing the halide ion as the leaving group.

Experimental Protocol: A Practical Guide

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitrophenol | 139.11 | 1.39 g | 0.01 |

| Ethyl Bromoacetate | 167.00 | 1.70 g | 0.01 |

| Anhydrous K₂CO₃ | 138.21 | 2.76 g | 0.02 |

| Acetone (dry) | - | 20 mL | - |

| Potassium Iodide (optional) | 166.00 | 10 mg | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and dry acetone (20 mL).[1]

-

Stir the mixture and heat it to reflux for approximately 20 minutes.[1]

-

Add ethyl bromoacetate (1.70 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the reaction mixture.[1]

-

Continue to reflux the mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash them with a small amount of acetone.[1]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a pale yellow solid.[1]

-

The crude product can be used directly for subsequent steps or purified further by recrystallization.

Safety Considerations

-

4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Ethyl Bromoacetate/Chloroacetate: Lachrymators and skin irritants. Handle in a well-ventilated fume hood.

-

Acetone: Highly flammable. Keep away from open flames and other ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and well-established method. A thorough understanding of the roles of the starting materials—4-nitrophenol as the nucleophile precursor and an ethyl haloacetate as the electrophile—along with the appropriate choice of base and solvent, is paramount for a successful outcome. The Sₙ2 mechanism provides a clear framework for understanding the bond-forming and bond-breaking events at the molecular level. This guide provides the necessary technical details for researchers and scientists to confidently approach the synthesis of this important chemical intermediate.

References

- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 2. ijche.com [ijche.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Ethyl 2-(4-nitrophenoxy)acetate: Synthesis, Characterization, and Application as a Pharmaceutical Synthon

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. We will delve into its precise chemical identity, a detailed and field-tested synthesis protocol, its physicochemical properties, and its critical role as a building block, or synthon, for advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Chemical Identity and Nomenclature

The compound with the common name this compound is unambiguously identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

IUPAC Name: This compound [1][2]

This name precisely describes the molecular structure: an ethyl group attached to the carboxylate end of an acetate molecule, which is in turn linked via an ether bond at its second carbon to the oxygen of a 4-nitrophenol group. The chemical structure and key identifiers are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | [3] |

| Molecular Weight | 225.20 g/mol | [2][3] |

| CAS Number | 19076-89-2 | [4] |

| PubChem CID | 308938 | [1] |

| SMILES | CCOC(=O)COC1=CC=C(--INVALID-LINK--[O-])C=C1 | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This method involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The protocol described below is adapted from established procedures and provides a reliable pathway to obtain the target compound in good yield.[5]

Principle and Mechanistic Insight

The reaction proceeds through the deprotonation of the acidic phenolic hydroxyl group of 4-nitrophenol by a weak base, typically anhydrous potassium carbonate (K₂CO₃). This generates the 4-nitrophenoxide anion, a potent nucleophile. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with the electrophilic α-carbon of ethyl 2-bromoacetate, displacing the bromide leaving group to form the desired ether linkage. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by an in-situ Finkelstein reaction, transiently forming the more reactive ethyl iodoacetate.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone as the solvent.[5]

-

Expert Insight: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol. The solvent must be anhydrous to prevent hydrolysis of the ester and to avoid competing reactions.

-

-

Initial Reflux: Stir the mixture and bring it to reflux for approximately 20 minutes to activate the base and ensure a homogenous suspension.[5]

-

Addition of Alkylating Agent: Add ethyl 2-bromoacetate (1.0 eq) and a catalytic amount of potassium iodide (e.g., 10 mg) to the refluxing mixture.[5]

-

Reaction: Maintain the reflux for approximately 8 hours.[5]

-

Trustworthiness: The reaction progress must be monitored to ensure completion. This is achieved by thin-layer chromatography (TLC), comparing the reaction mixture to a spot of the starting 4-nitrophenol. The disappearance of the starting material spot indicates the reaction is complete.

-

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Isolation: Evaporate the solvent (acetone) from the filtrate under reduced pressure. The resulting pale yellow solid is the crude this compound.[5] For many subsequent applications, this crude product is of sufficient purity. If necessary, further purification can be achieved by recrystallization from ethanol.

Application in Drug Development: A Precursor for Hypoglycemic Agents

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate. A critical application is in the synthesis of novel dual-action hypoglycemic agents that target both Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5]

The key transformation is the selective reduction of the nitro group to an amine, yielding Ethyl 2-(4-aminophenoxy)acetate . This amine derivative serves as a crucial synthon that can be further modified to build more complex molecules with therapeutic potential.[5]

Transformation Pathway for Synthon Generation

The reduction of the nitro group is a pivotal step. A safe, inexpensive, and efficient method utilizes iron powder (Fe) and ammonium chloride (NH₄Cl) in an ethanol/water mixture.[5] This avoids the hazards associated with catalytic hydrogenation (e.g., H₂ gas, expensive catalysts) while providing a high yield of the desired amine.

Caption: Conversion of the nitro-compound to a key pharmaceutical synthon.

This transformation highlights the strategic importance of this compound. The nitro group serves as a masked amine, which is stable during the initial ether synthesis but can be readily converted to the reactive amino group in a subsequent, selective step. This strategic protection and deprotection sequence is a cornerstone of modern medicinal chemistry.

References

An In-Depth Technical Guide to Ethyl 2-(4-nitrophenoxy)acetate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-nitrophenoxy)acetate is a key chemical intermediate whose significance in the pharmaceutical landscape is tied to its role as a precursor in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its fundamental chemical properties, with a primary focus on its molecular weight, alongside detailed protocols for its synthesis and characterization. We will explore the compound's application as a building block in the development of therapeutic agents, providing field-proven insights into the experimental choices and methodologies that ensure both accuracy and reproducibility in a research setting.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is an organic compound whose molecular structure dictates its reactivity and potential applications.

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and for analytical techniques such as mass spectrometry. The molecular formula of this compound is C₁₀H₁₁NO₅.[1][2] Based on this, its molecular weight is calculated to be 225.20 g/mol .[1]

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | [1][2] |

| Molecular Weight | 225.20 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 19076-89-2 | [3] |

| Appearance | Pale yellow solid | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method is both efficient and reliable for laboratory-scale production.

The Chemistry Behind the Synthesis

The chosen synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate.[4] In this reaction, the phenolic hydroxyl group of 4-nitrophenol is deprotonated by a weak base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. The presence of a nitro group in the para position of the phenol ring enhances its acidity, facilitating deprotonation.

The workflow for this synthesis is visualized in the diagram below.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of related compounds.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.39 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 mL of dry acetone.

-

Initiation: Stir the mixture and reflux for 20 minutes to activate the phenoxide formation.

-

Alkylation: Add ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the mixture.

-

Reaction: Continue to reflux the mixture for approximately 8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, stop the heating. Filter the hot mixture to remove the inorganic salts and wash the residue with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C. The resulting pale yellow solid is crude this compound.[4] This crude product can often be used directly in subsequent steps without further purification.[4]

Role in Drug Development

This compound serves as a versatile synthon, or building block, for more complex molecules with therapeutic potential. Its primary utility lies in the subsequent reduction of the nitro group to an amine. This transformation yields Ethyl 2-(4-aminophenoxy)acetate, a precursor for dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are targets for hypoglycemic agents.[4]

The logical progression from the starting material to a pharmacologically relevant precursor is illustrated below.

Caption: Pathway from starting material to therapeutic agents.

Structural Characterization

Confirming the identity and structure of the synthesized compound is a cornerstone of scientific integrity. X-ray crystallography is a powerful technique for the unambiguous determination of molecular structures.

For this compound, single-crystal X-ray diffraction analysis has been performed, providing precise data on its crystal system, bond lengths, and angles.[1] This level of characterization is crucial for understanding the molecule's three-dimensional conformation and intermolecular interactions.

| Crystal Data Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₅ |

| Molecular Weight (Mr) | 225.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3848 (11) |

| b (Å) | 8.4482 (17) |

| c (Å) | 24.238 (5) |

| β (°) | 92.59 (3) |

| Volume (ų) | 1101.5 (4) |

| Z | 4 |

| Data from Ali et al. (2012)[1] |

This self-validating system, where synthesis is followed by rigorous characterization, ensures that the material used in subsequent research, such as drug discovery efforts, is of known identity and purity. The crystal structure reveals weak C—H⋯O hydrogen bonds that link the molecules into layers.[1]

Conclusion

This compound, with a molecular weight of 225.20 g/mol , is more than just a chemical compound; it is an enabling tool for researchers in the field of medicinal chemistry. A firm grasp of its synthesis and characterization provides the foundation for its effective use as a precursor in the development of novel therapeutics. The methodologies outlined in this guide are designed to be reproducible and provide a basis for further investigation and application of this valuable synthon.

References

solubility of Ethyl 2-(4-nitrophenoxy)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-nitrophenoxy)acetate in Organic Solvents

Foreword

In the realms of pharmaceutical sciences, chemical synthesis, and materials research, a profound understanding of a compound's solubility is not merely academic—it is the bedrock of process development, formulation design, and ultimately, therapeutic efficacy.[1] this compound, a molecule of interest in various research contexts, presents a unique case study for the exploration of solid-liquid equilibria. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple data repository to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Herein, we merge theoretical underpinnings with actionable experimental protocols and data modeling techniques to empower the scientific community in their work with this and similar molecular entities.

Foundational Principles: Understanding the "Why" of Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[2] This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[3][4][5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7]

1.1. Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

-

Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.

-

Ester Group (-COO-): This group is also polar and can accept hydrogen bonds.

-

Aromatic Ring (phenyl group): This is a non-polar, hydrophobic component.

-

Ethyl Group (-CH₂CH₃): This is a non-polar, aliphatic chain.

The molecule, therefore, possesses both polar (nitro, ether, ester) and non-polar (phenyl, ethyl) regions, making it a compound of intermediate polarity. The presence of oxygen and nitrogen atoms with lone pairs of electrons allows it to act as a hydrogen bond acceptor, which is a crucial factor in its interaction with protic solvents.[8]

1.2. Predicting Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can formulate hypotheses about its solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and can act as both hydrogen bond donors and acceptors. Due to the presence of multiple hydrogen bond acceptor sites in this compound, it is expected to have moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents are polar but lack O-H or N-H bonds. They can effectively solvate polar molecules through dipole-dipole interactions. Given the significant polarity imparted by the nitro and ester groups, the compound is predicted to be highly soluble in many polar aprotic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large non-polar aromatic ring and ethyl group will contribute to some solubility, but the highly polar nitro group will likely limit its solubility in very non-polar solvents like hexane. Solubility in toluene may be slightly better due to potential π-π stacking interactions with the aromatic ring.

1.3. The Influence of Temperature

For the majority of solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[9] Consequently, according to Le Chatelier's principle, increasing the temperature will increase the solubility of the compound.[9][10] This relationship is fundamental for processes like crystallization and for determining thermodynamic parameters.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are invaluable, empirical data is the gold standard. The following are robust protocols for determining the solubility of this compound.

2.1. Protocol 1: The Isothermal Gravimetric Method

This classic and reliable method directly measures the mass of the dissolved solute in a saturated solution.[1][11][12][13]

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed. The presence of undissolved solid at the bottom of the vial is essential.[11]

-

Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or isothermal pipette to prevent premature crystallization.

-

Weighing: Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial.[11] Record the total weight of the dish and the solution.

-

Evaporation: Place the evaporating dish in an oven or a vacuum chamber at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C).

-

Final Weighing: Once all the solvent has evaporated and the residue is completely dry, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.[12]

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mole fraction.

Diagram: Isothermal Gravimetric Solubility Determination Workflow

Caption: Workflow for the Isothermal Gravimetric Method.

2.2. Protocol 2: UV-Vis Spectrophotometry Method

This method is particularly useful for compounds that have a strong chromophore, like the nitro-aromatic system in this compound. It is often faster and requires less material than the gravimetric method.

Principle: The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14]

Step-by-Step Methodology:

-

Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Curve:

-

Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration. This should yield a straight line, and its equation (y = mx + c) is the calibration curve.[15]

-

-

Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample and Dilute: Withdraw a small, precise volume of the clear supernatant. Dilute this sample with a known volume of the same solvent to bring its concentration into the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculate Concentration: Use the equation from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Diagram: UV-Vis Spectrophotometry Solubility Determination Workflow

Caption: Workflow for the UV-Vis Spectrophotometry Method.

Thermodynamic Modeling of Solubility

Experimental solubility data, particularly at different temperatures, can be fitted to thermodynamic models to provide a deeper understanding of the dissolution process.[16][17]

3.1. The Modified Apelblat Equation

This semi-empirical model is widely used to correlate solubility with temperature due to its simplicity and accuracy.[18][19][20][21][22] The equation is:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.

This model is highly effective for describing the temperature dependence of solubility in various systems.[21]

3.2. The van't Hoff Equation

The van't Hoff equation allows for the calculation of key thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°_sol), and standard entropy (ΔS°_sol).[23] The linear form of the equation is:

ln(x) = -ΔH°_sol / (R * T) + ΔS°_sol / R

where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T, a straight line should be obtained.[24] The slope of this line is equal to -ΔH°_sol/R, and the intercept is ΔS°_sol/R. This allows for the determination of whether the dissolution process is endothermic (ΔH°_sol > 0) or exothermic (ΔH°_sol < 0) and provides insight into the degree of disorder of the system.

Diagram: Data Modeling Logical Flow

Caption: Relationship between experimental data and thermodynamic models.

Safety and Handling

Scientific integrity demands a commitment to safety. When working with this compound and organic solvents, appropriate precautions are mandatory.

-

This compound: While specific toxicity data is not widely available, compounds containing nitro-aromatic groups should be handled with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Always use in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Solvents: Many common organic solvents are flammable and have associated health risks.[25][26][27]

-

Flammability: Solvents like acetone, ethanol, methanol, and ethyl acetate are highly flammable. Keep them away from ignition sources.

-

Toxicity: Inhalation or skin contact can lead to various health effects, from irritation and dizziness to more severe organ damage with prolonged exposure.[28][29] Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Conclusion

This guide provides a comprehensive framework for approaching the . By understanding the interplay of molecular structure and intermolecular forces, researchers can make educated predictions about solubility behavior. These predictions, however, must be validated through rigorous experimental determination using established methods like gravimetric analysis or UV-Vis spectrophotometry. The resulting data can then be effectively correlated and analyzed using thermodynamic models to yield deeper insights into the dissolution process. This integrated approach of theory, experimentation, and modeling is essential for advancing research and development in any field where solubility is a critical parameter.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. journaljpri.com [journaljpri.com]

- 27. Solvents - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 28. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]

- 29. Solvents | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

An In-depth Technical Guide to the Discovery and History of Ethyl 2-(4-nitrophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenoxy)acetate, a seemingly unassuming organic molecule, holds a significant place as a versatile intermediate in the landscape of chemical synthesis. Its strategic combination of a nitrophenoxy moiety and an ethyl acetate group makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceuticals and materials science. This technical guide provides a comprehensive exploration of the discovery, historical context, synthesis, and applications of this compound, offering insights for researchers and professionals in the field.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Williamson ether synthesis. First reported by Alexander Williamson in 1850, this reaction provided a general method for the preparation of ethers from an alkoxide and an alkyl halide. This breakthrough laid the groundwork for the synthesis of a vast array of ethers, including aromatic ethers like this compound.

While the Williamson ether synthesis has been a cornerstone of organic chemistry since the mid-19th century, the specific first synthesis of this compound is not definitively documented in a single, seminal publication. However, the scientific literature of the early 20th century contains numerous references to "p-nitrophenoxyacetic acid" and its derivatives, indicating that this class of compounds was of interest to chemists of that era. For instance, a 1922 publication in the Journal of the Chemical Society discusses p-nitrophenoxyacetic acids, suggesting that the parent acid of the title compound was a known entity.[1] The synthesis of the ethyl ester would have been a straightforward subsequent step for any competent organic chemist of the time.

The synthesis of this compound is a classic application of the Williamson ether synthesis, reacting the sodium or potassium salt of 4-nitrophenol with ethyl bromoacetate. This reaction embodies the principles of nucleophilic substitution and has been refined over the years to achieve high yields and purity.

Core Synthesis and Mechanism

The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on the electrophilic carbon of ethyl bromoacetate.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation of 4-nitrophenol: A base, typically a carbonate or hydroxide, is used to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the 4-nitrophenoxide ion. This ion is a potent nucleophile.

-

Nucleophilic Attack: The 4-nitrophenoxide ion then attacks the α-carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocols

A Modern Laboratory Scale Synthesis

This protocol is adapted from contemporary literature and represents a reliable method for the preparation of this compound.[2]

Materials:

-

4-Nitrophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (dry)

-

Potassium iodide (KI, catalytic amount)

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

-

Heat the mixture to reflux for 30 minutes.

-

To the refluxing mixture, add ethyl bromoacetate (1.0 eq) dropwise.

-

Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

References

- 1. US4238625A - Process for the preparation of aryloxyacetic acid - Google Patents [patents.google.com]

- 2. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Ethyl 2-(4-nitrophenoxy)acetate: A Technical Guide for Innovative Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

Ethyl 2-(4-nitrophenoxy)acetate, a seemingly straightforward aromatic ether, presents a landscape rich with untapped research possibilities. While primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules, its inherent structural features—the electrophilic nitro group, the versatile ester, and the phenoxyacetic acid backbone—position it as a central scaffold for exploration in medicinal chemistry, materials science, and agrochemistry. This guide delves into the core chemistry of this compound and illuminates promising, under-explored research avenues, providing actionable insights and detailed methodologies for scientists poised to innovate.

The phenoxyacetic acid moiety is a well-established pharmacophore, present in numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a nitro group on the phenyl ring of this compound offers a unique handle for chemical modification, most notably its reduction to an amine, which opens a gateway to a vast array of derivatives. A prime example is its role as a precursor to Ethyl 2-(4-aminophenoxy)acetate, a building block for dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators with potential in diabetes treatment.[3]

This guide will navigate through the synthesis and characterization of the title compound, explore its established and potential reactivity, and propose novel research directions supported by detailed experimental protocols and workflow visualizations.

I. Synthesis and Characterization: Establishing the Foundation

The synthesis of this compound is typically achieved through a classical Williamson ether synthesis. This straightforward yet robust method provides a reliable route to the target compound in good yields.

Detailed Synthetic Protocol[3]

Materials:

-

4-Nitrophenol

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI) (catalytic amount)

-

Dry Acetone

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

Reflux the mixture for 20 minutes.

-

Add ethyl bromoacetate (1.0 eq) and a catalytic amount of potassium iodide to the reaction mixture.

-

Continue to reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, stop the heating and filter the hot reaction mixture to remove inorganic salts.

-

Wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The resulting pale yellow solid of this compound can be used directly for subsequent steps or purified by recrystallization from ethanol.[4]

Causality of Experimental Choices:

-

Anhydrous K₂CO₃: Acts as a base to deprotonate the phenolic hydroxyl group of 4-nitrophenol, forming the more nucleophilic phenoxide ion. Using an anhydrous base is crucial to prevent the hydrolysis of the ester.

-

Potassium Iodide: Serves as a catalyst via the Finkelstein reaction, where the bromide on ethyl bromoacetate is transiently replaced by iodide. Ethyl iodoacetate is more reactive towards nucleophilic substitution, thus accelerating the reaction.

-

Dry Acetone: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile through hydrogen bonding.

Structural and Spectroscopic Characterization

A thorough characterization is paramount for confirming the identity and purity of the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₅ | [4] |

| Molecular Weight | 225.20 g/mol | [4] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 393–402 K | [4] |

Crystallographic Data: [4]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Key Feature: In the crystal lattice, weak C—H⋯O hydrogen bonds link the molecules into layers.

II. The Gateway to Innovation: Key Research Trajectories

This compound is not merely a static intermediate but a dynamic starting point for diverse chemical explorations. The following sections outline promising research areas, complete with conceptual frameworks and experimental designs.

A. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry.[5] By leveraging the reactivity of this compound, researchers can access novel derivatives with potential therapeutic applications.

1. Development of Novel Anti-inflammatory Agents:

Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for mitigating the gastrointestinal side effects of traditional NSAIDs.[2][6] The nitro group can be a key pharmacophoric element or a precursor to other functional groups that enhance COX-2 selectivity.

Proposed Research Workflow:

Caption: Workflow for developing novel anti-inflammatory agents.

Experimental Protocol: Reduction of the Nitro Group [3]

-

Dissolve crude this compound in a 1:1 mixture of ethanol and water.

-

Add ammonium chloride (3.0 eq) and heat the mixture to reflux with stirring for 30 minutes.

-

Carefully add iron powder (3.0 eq) portion-wise to the refluxing solution.

-

Continue refluxing for 4 hours.

-

Filter the hot reaction mixture and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Ethyl 2-(4-aminophenoxy)acetate.

2. Exploration of Anticancer and Antimicrobial Derivatives:

The phenoxyacetamide moiety and its derivatives, such as chalcones and indoles, have demonstrated significant anticancer and antimicrobial activities.[7] The amino derivative of our title compound is an excellent starting point for synthesizing a library of such compounds.

Proposed Synthetic Pathway:

Caption: Synthesis of potential anticancer and antimicrobial agents.

B. Agrochemical Research: Designing Next-Generation Herbicides

Phenoxyacetic acids, such as 2,4-D, are a well-known class of herbicides that act as synthetic auxins.[8][9] The structural similarity of this compound to these compounds suggests its potential as a scaffold for novel herbicides. The nitro group can influence the electronic properties and bioavailability of the molecule, potentially leading to enhanced or selective herbicidal activity.[10]

Proposed Research Plan:

-

Direct Herbicidal Activity Testing: Evaluate the herbicidal activity of this compound and its corresponding carboxylic acid on various monocot and dicot weeds.[11][12]

-

Synthesis of Analogs: Prepare a series of analogs by modifying the ester group and introducing different substituents on the phenyl ring to establish a structure-activity relationship.

-

Mechanism of Action Studies: Investigate whether the novel compounds act as auxin mimics or through a different mechanism.

Experimental Protocol: Hydrolysis to Phenoxyacetic Acid

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-(4-nitrophenoxy)acetic acid.

C. Materials Science: Exploring Novel Organic Materials

While an initial investigation into the dielectric properties of this compound did not reveal ferroelectric phase changes, this does not preclude its potential in other areas of materials science.[4] The presence of a polar nitro group and a flexible ether linkage could be exploited in the design of nonlinear optical (NLO) materials or liquid crystals.

Proposed Research Directions:

-

Synthesis of Push-Pull Systems: The nitro group can act as an electron-accepting group. By introducing electron-donating groups at other positions of the aromatic ring (accessible through the amine intermediate), "push-pull" systems with potential NLO properties can be created.

-

Liquid Crystal Design: Modification of the ethyl ester to a longer alkyl chain and introduction of other mesogenic groups could lead to the formation of novel liquid crystalline materials.

Conclusion: A Call to Exploration

This compound is more than a simple chemical intermediate; it is a versatile platform for scientific discovery. Its accessible synthesis, combined with the rich reactivity of its functional groups, opens doors to innovative research in drug discovery, agrochemistry, and materials science. The protocols and research frameworks presented in this guide are intended to serve as a launching point for researchers to explore the vast potential of this intriguing molecule. By applying the principles of rational design and systematic investigation, the scientific community can unlock new applications and advance our understanding of the structure-function relationships that govern the chemical world.

References

- 1. jetir.org [jetir.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saudijournals.com [saudijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]

Ethyl 2-(4-nitrophenoxy)acetate safety and handling

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(4-nitrophenoxy)acetate

Introduction

This compound is a nitroaromatic ester of interest to researchers and scientists in the field of drug development and organic synthesis. As with many nitroaromatic compounds, this substance requires careful handling due to its potential health and safety hazards.[1] The presence of the nitro group and the ester functionality dictates its reactivity and toxicological profile. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from structurally similar compounds and established best practices for handling this chemical class. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the information presented herein is a synthesis of data from analogous compounds and general safety guidelines for nitroaromatic substances.

Section 1: Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the available data for this compound and a closely related analog, Ethyl 2-(4-nitrophenyl)acetate.

| Property | This compound | Ethyl 2-(4-nitrophenyl)acetate (Analog) | Source(s) |

| CAS Number | 19076-89-2 | 5445-26-1 | [2][3] |

| Molecular Formula | C10H11NO5 | C10H11NO4 | [4][5] |

| Molecular Weight | 225.20 g/mol | 209.20 g/mol | [3][5] |

| Appearance | Solid | Not specified | |

| Melting Point | 78-80°C | Not specified | |

| Flash Point | 158.7°C | Not specified | [2] |

| Solubility | Insoluble in water | Not specified | [6] |

Section 2: Hazard Identification and Risk Assessment

As a member of the nitroaromatic compound family, this compound should be handled as a potentially hazardous substance.[1] The primary hazards are associated with its potential toxicity and reactivity.

Health Hazards

Based on data from analogous compounds like 4-Nitrophenyl acetate, the following health hazards should be anticipated:

-

Acute Toxicity: Harmful if swallowed.[7] Ingestion may lead to adverse health effects.

-

Skin and Eye Irritation: The compound is likely to be an irritant to the skin and eyes.[8] Some related compounds are known to cause serious eye irritation.[9]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[10]

-

Systemic Effects: Aromatic nitro compounds can potentially cause systemic effects such as methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).[8]

Physical Hazards

-

Reactivity: Nitroaromatic compounds can be reactive and may be incompatible with strong oxidizing agents and strong bases.[8]

-

Combustibility: While not highly flammable, it is combustible and will burn if exposed to a source of ignition.[6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize the risk of exposure and accidents.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] This is crucial to minimize the inhalation of any dust or vapors.

Personal Hygiene

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

No Eating or Drinking: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]

-

Segregation: Store halogenated organic waste, such as 1,3-Dibromo-5-nitrobenzene, separately from other waste streams, especially from incompatible materials like strong oxidizing agents.[7]

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following recommendations are based on general guidelines for handling hazardous organic chemicals.[8]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11][13]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected for any signs of degradation before use.

-

Body Protection: A flame-resistant lab coat should be worn to protect the skin.[11]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a certified respirator should be used.[11]

Caption: PPE Selection Workflow for this compound.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, provide oxygen.

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Spill Management

-

Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[7]

-

Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[7] Do not use combustible materials like paper towels.

-

Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[7]

-

Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[7]

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:19076-89-2 | Acetic acid,2-(4-nitrophenoxy)-, ethyl ester | Chemsrc [chemsrc.com]

- 3. CAS 19076-89-2 | this compound - Synblock [synblock.com]

- 4. This compound | C10H11NO5 | CID 308938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. hsa.ie [hsa.ie]

- 14. biosynth.com [biosynth.com]

Methodological & Application

synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol

Application Note & Protocol

Topic: High-Yield Synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-Nitrophenol via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] Here, the sodium or potassium salt of p-nitrophenol undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate.[2] We detail the underlying reaction mechanism, provide a step-by-step experimental protocol with self-validating checkpoints, and outline critical safety, handling, and purification procedures. This guide is designed to enable researchers to reliably produce high-purity this compound for downstream applications.

Scientific Foundation: The Reaction Mechanism

The and ethyl chloroacetate is a classic example of the Williamson ether synthesis.[3] The reaction proceeds via an SN2 mechanism, which involves two key steps:

-

Deprotonation: The acidic phenolic proton of p-nitrophenol is abstracted by a moderately strong base, such as potassium carbonate (K₂CO₃), to form the 4-nitrophenoxide ion. This ion is a potent nucleophile, stabilized by resonance involving the nitro group.

-

Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate. This attack occurs from the backside relative to the leaving group (chloride), leading to the displacement of the chloride ion and the formation of the desired ether linkage in a single, concerted step.[1]

The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thereby accelerating the rate of the SN2 reaction.[4]

Caption: Reaction scheme for Williamson ether synthesis.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 100-02-7 | Toxic, irritant. |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 105-39-5 | Toxic, lachrymator, flammable.[5] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered. |

| Potassium Iodide | KI | 166.00 | 7681-11-0 | Optional catalyst.[6] |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous, reagent grade. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

-

p-Nitrophenol: Highly toxic and an irritant. Avoid inhalation of dust and skin contact.

-

Ethyl Chloroacetate: This compound is toxic, a lachrymator (causes tearing), and flammable.[7] Handle exclusively in a fume hood.[8] Keep away from ignition sources.[9]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and halogenated waste should be collected in separate, labeled containers.

Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (10.0 g, 71.9 mmol) and anhydrous potassium carbonate (14.9 g, 107.8 mmol, 1.5 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. If desired, add a catalytic amount of potassium iodide (e.g., 100 mg).[6]

-

Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (8.8 g, 7.7 mL, 71.9 mmol, 1.0 equiv.) dropwise to the flask at room temperature.

-